3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group at the 3-position, a cyclopentyl group at the 1-position, and a carboxamide group at the 4-position, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Amino Group: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using suitable amines.
Cyclopentyl and Methyl Substitution: The cyclopentyl group at the 1-position and the N-methyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group at the 4-position can be formed through the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms, such as acid chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system being studied . The exact molecular targets and pathways involved would require further experimental validation and studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carboxamide: A similar compound with a methyl group instead of a cyclopentyl group at the 1-position.
3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: A similar compound without the N-methyl group.
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide: A similar compound with the carboxamide group at the 5-position instead of the 4-position.
Uniqueness
3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group at the 1-position and the N-methyl group, along with the carboxamide group at the 4-position, makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-1-cyclopentyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-12-10(15)8-6-14(13-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15) |
InChI Key |
WUUMDWNMNZSVFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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